molecular formula C9H7NO2S B3367463 2-[(4-Cyanophenyl)sulfanyl]acetic acid CAS No. 17893-44-6

2-[(4-Cyanophenyl)sulfanyl]acetic acid

Cat. No. B3367463
CAS RN: 17893-44-6
M. Wt: 193.22 g/mol
InChI Key: KUQOJEIRBXLJNM-UHFFFAOYSA-N
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Description

“2-[(4-Cyanophenyl)sulfanyl]acetic acid” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dye stuff .


Molecular Structure Analysis

The molecular weight of “2-[(4-Cyanophenyl)sulfanyl]acetic acid” is 193.23 . The InChI code is 1S/C9H7NO2S/c10-5-7-1-3-8(4-2-7)13-6-9(11)12/h1-4H,6H2,(H,11,12) .


Physical And Chemical Properties Analysis

“2-[(4-Cyanophenyl)sulfanyl]acetic acid” is a solid at room temperature . It has a melting point of 174-175°C .

Scientific Research Applications

Chemiluminescence Applications

  • Base-Induced Chemiluminescence : The compound's derivatives, such as sulfanyl-substituted dioxetanes, display interesting chemiluminescent properties. For instance, sulfanyl-substituted dioxetanes emit light upon decomposition, with specific wavelengths like 554 nm and 565 nm. This characteristic can be harnessed in chemiluminescent assays and sensors (Watanabe et al., 2010).

Synthesis and Chemical Reactions

  • One-Pot Syntheses for Derivatives : The compound serves as a precursor in one-pot syntheses for various acetic acid derivatives. These methods involve reactions with thiols or sodium sulfide, demonstrating its versatility in organic synthesis (Fukamachi et al., 2011).
  • Hydrolytic Transformations : It undergoes hydrolytic transformations under specific conditions to yield various aminoacetic acids. This reaction pathway is significant in creating a range of chemical compounds with potential biological activities (Rudyakova et al., 2006).

Biological and Medicinal Research

  • Potential Antileukotrienic Agents : Derivatives of this compound, such as [(quinolin-2-ylmethoxy)phenyl]sulfanyl]phenyl) prop-2-enoic acid, have been synthesized for their potential as antileukotrienic drugs. These derivatives could have applications in treating conditions like asthma or allergic reactions (Jampílek et al., 2004).

Structural and Molecular Studies

  • Molecular Ladders Formation : Studies have shown that molecules of derivatives, like [(4-nitrophenyl)sulfanyl]acetic acid, can form molecular ladders through hydrogen bonding. Understanding these molecular structures can be crucial for designing more complex molecular architectures (Glidewell et al., 2002).

Other Applications

  • Ring-Closing Metathesis : The compound is involved in ring-closing metathesis, a critical step in synthesizing heterocyclic compounds. This process is vital in developing pharmaceuticals and agrochemicals (Bates et al., 2004).
  • Synthesis of Esters : It has been used in the synthesis of esters like 2-[(5-Amino-1H-pyrrol-2-yl)sulfanyl]acetic acid esters, which have potential applications in pharmaceutical and chemical industries (Tarasova et al., 2019).

Safety and Hazards

“2-[(4-Cyanophenyl)sulfanyl]acetic acid” is classified under GHS07 for safety. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation .

Mechanism of Action

Target of Action

The primary targets of 2-[(4-Cyanophenyl)sulfanyl]acetic acid are currently unknown. This compound is a unique chemical provided to early discovery researchers

Mode of Action

As a unique chemical, it’s likely that it interacts with its targets in a specific manner that leads to changes in cellular processes . More research is required to elucidate these interactions and their consequences.

Biochemical Pathways

Given its unique structure, it may influence a variety of pathways, leading to downstream effects that could be beneficial or detrimental depending on the context

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound . Future research should focus on understanding these properties to optimize the compound’s effectiveness.

Result of Action

The molecular and cellular effects of 2-[(4-Cyanophenyl)sulfanyl]acetic acid’s action are currently unknown. Its unique chemical structure suggests that it may have specific effects on cells

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-[(4-Cyanophenyl)sulfanyl]acetic acid. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets . More research is needed to understand these influences and optimize the compound’s use.

properties

IUPAC Name

2-(4-cyanophenyl)sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c10-5-7-1-3-8(4-2-7)13-6-9(11)12/h1-4H,6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUQOJEIRBXLJNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Cyanophenyl)sulfanyl]acetic acid

CAS RN

17893-44-6
Record name 2-[(4-cyanophenyl)sulfanyl]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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